molecular formula C11H7ClN2O B13172559 5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde

5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde

Cat. No.: B13172559
M. Wt: 218.64 g/mol
InChI Key: CJIMTWCBLMEBQR-UHFFFAOYSA-N
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Description

5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a pyridine carbaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(6-Chloropyridin-3-YL)pyridine-3-carboxylic acid.

    Reduction: Formation of 5-(6-Chloropyridin-3-YL)pyridine-3-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde is unique due to its specific structure, which combines a chloropyridine moiety with a pyridine carbaldehyde. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H7ClN2O/c12-11-2-1-9(6-14-11)10-3-8(7-15)4-13-5-10/h1-7H

InChI Key

CJIMTWCBLMEBQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CN=CC(=C2)C=O)Cl

Origin of Product

United States

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